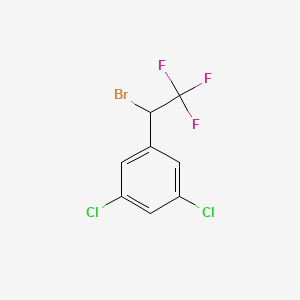
1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dichlorobenzene
Vue d'ensemble
Description
“1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dichlorobenzene” is a chemical compound with the molecular formula C8H6BrF3 . It’s also known as "(1-Bromotrifluoroethyl)benzene" .
Molecular Structure Analysis
The molecular weight of “1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dichlorobenzene” is 239.032 . The IUPAC Standard InChI is InChI=1S/C8H6BrF3/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dichlorobenzene” include a molecular weight of 239.032 , a refractive index of n20/D 1.487 , and a density of 1.555 g/mL at 25 °C .Applications De Recherche Scientifique
Brominated Flame Retardants and Environmental Concerns
- Novel Brominated Flame Retardants (NBFRs): A critical review highlighted the occurrence of 63 NBFRs in indoor air, dust, consumer goods, and food, discussing their registration, potential risks, and significant knowledge gaps for 28 out of these 63 NBFRs. The review calls for more research on their occurrence, environmental fate, and toxicity. High concentrations of certain NBFRs were often reported, indicating the need for further research on indoor environments, emission sources, and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).
Health and Environmental Impacts of Brominated Compounds
- Polybrominated Dibenzo-p-dioxins (PBDDs) and Dibenzofurans (PBDFs): Research into PBDDs and PBDFs, which are trace contaminants in brominated flame retardants and produced during combustion of these chemicals, has shown that they have similar biological effects to their chlorinated counterparts, such as inducing hepatic enzymes and causing wasting and thymic atrophy in animals. They bind to the same cytosolic receptors mediating the toxicities of chlorinated analogs, with a similar potency on a molar basis. Their bioaccumulation and persistence highlight the potential for dermal, hepatic, and gastrointestinal toxicities in humans (Mennear & Lee, 1994).
Synthesis and Applications
- Practical Synthesis of Brominated Biphenyls: A study reported a practical pilot-scale method for the preparation of 2-fluoro-4-bromobiphenyl from methyl nitrite and 2-fluoro-4-bromoaniline, indicating the relevance and application of brominated compounds in synthesis and potentially in manufacturing contexts. The research underlines the importance of finding efficient synthesis methods for brominated organic compounds, which may have applications in pharmaceuticals, materials science, and as intermediates in chemical manufacturing (Qiu et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
1-(1-bromo-2,2,2-trifluoroethyl)-3,5-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2F3/c9-7(8(12,13)14)4-1-5(10)3-6(11)2-4/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCJPCOBAJCKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dichlorobenzene | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


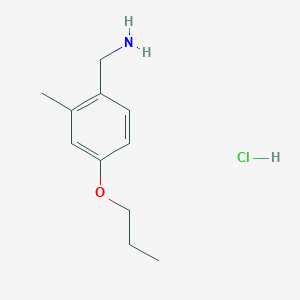
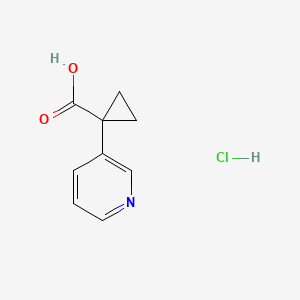
![Tert-butyl 2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1407379.png)
![2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1407382.png)
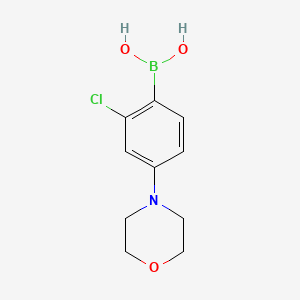
![3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride](/img/structure/B1407386.png)
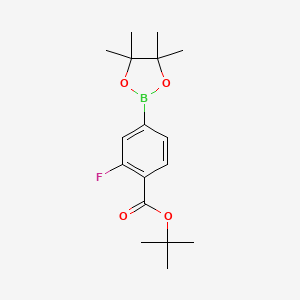
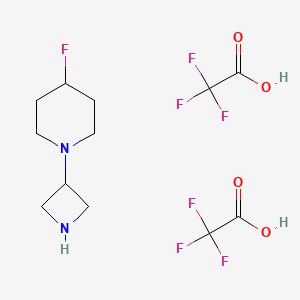
![[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B1407390.png)
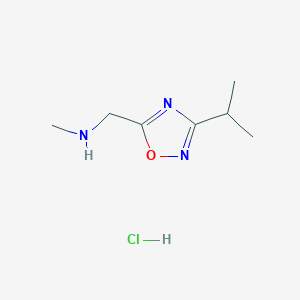
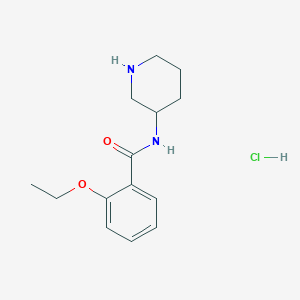
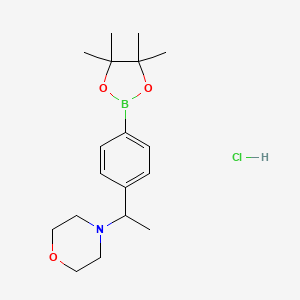
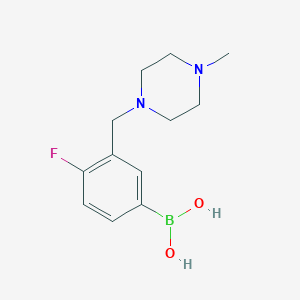
![1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B1407396.png)